3H-Spiro[2-benzofuran-1,3'-pyrrolidine]

sigma-1 receptor spirocyclic ligand structure-affinity relationship

3H-Spiro[2-benzofuran-1,3'-pyrrolidine] (CAS 57174-48-8), also designated Spiro[isobenzofuran-1(3H),3'-pyrrolidine], is a heterocyclic spiro compound (C₁₁H₁₃NO, MW 175.23) characterized by a benzofuran ring and a pyrrolidine ring conjoined at a single quaternary spiro carbon. This spirocyclic architecture enforces complete conformational rigidity—the scaffold possesses zero rotatable bonds—distinguishing it from flexible benzofuran-pyrrolidine and benzopyran-pyrrolidine analogs.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 57174-48-8
Cat. No. B1322070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Spiro[2-benzofuran-1,3'-pyrrolidine]
CAS57174-48-8
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CNCC12C3=CC=CC=C3CO2
InChIInChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-8-11/h1-4,12H,5-8H2
InChIKeyCFCYRDQMSMOQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Spiro[2-benzofuran-1,3'-pyrrolidine] (CAS 57174-48-8): A Conformationally Rigid Spirocyclic Scaffold for CNS-Targeted Medicinal Chemistry


3H-Spiro[2-benzofuran-1,3'-pyrrolidine] (CAS 57174-48-8), also designated Spiro[isobenzofuran-1(3H),3'-pyrrolidine], is a heterocyclic spiro compound (C₁₁H₁₃NO, MW 175.23) characterized by a benzofuran ring and a pyrrolidine ring conjoined at a single quaternary spiro carbon . This spirocyclic architecture enforces complete conformational rigidity—the scaffold possesses zero rotatable bonds—distinguishing it from flexible benzofuran-pyrrolidine and benzopyran-pyrrolidine analogs . The parent scaffold serves as the core building block for multiple pharmacologically validated series, including potent σ₁ receptor ligands, clinically evaluated 11β-HSD1 inhibitors, and subnanomolar NOP receptor antagonists, each exploiting the precise spatial orientation of the basic amine nitrogen relative to the aromatic system [1][2].

Why Generic Spirocyclic Building Blocks Cannot Replace 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] in Receptor-Targeted Programs


The spiro[benzofuran-1,3'-pyrrolidine] architecture occupies a unique position within the spirocyclic chemical space because its σ₁ receptor affinity is governed by a quantifiable structural parameter—the benzene-to-nitrogen distance—that differs systematically between the benzofuran (framework 4) and benzopyran (framework 3) congeners [1]. Swapping the benzofuran oxygen for a benzopyran CH₂ moiety reduces σ₁ affinity approximately 3-fold in otherwise identical N-substituted analogs, while moving to the spiro[isobenzofuran-1,4'-piperidine] ring system alters both the amine pKa and the spatial trajectory of the N-substituent, fundamentally changing subtype selectivity profiles [1][2]. Consequently, generic spirocyclic building blocks with different heteroatom placement or ring size cannot recapitulate the benzene-N-distance of approximately 5.5–6.0 Å that characterizes the optimal 3H-spiro[2-benzofuran-1,3'-pyrrolidine] geometry for σ₁ engagement [1].

Quantitative Differentiation Evidence for 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] vs. Closest Structural Analogs


Sigma-1 Receptor Affinity: Benzofuran Framework (4) Outperforms Benzopyran Framework (3) by ~3-Fold in Matched-Pair N-Benzyl Derivatives

In a direct head-to-head comparison within a single study, the N-benzyl spiro[benzofuran-1,3'-pyrrolidine] derivative 4a exhibited a σ₁ receptor Ki of 25 nM, whereas its benzopyran congener 3a—differing only in the replacement of the benzofuran oxygen with a benzopyran CH₂ group—showed a Ki of 73 nM [1]. This represents a 2.9-fold improvement in binding affinity attributable solely to the heteroatom identity within the spirocyclic framework. The σ₁ affinity ranking across four frameworks follows the order 2 < 3 < 4 < 1, correlating directly with the measured benzene-N-distance [1].

sigma-1 receptor spirocyclic ligand structure-affinity relationship

hERG Cardiac Safety: N-Benzyl Spiro[benzofuran] Derivative 4a Shows No hERG Channel Inhibition

Compound 4a, the N-benzyl derivative of the spiro[benzofuran-1,3'-pyrrolidine] scaffold, was explicitly tested for hERG potassium channel inhibition and found to produce no measurable blockade [1]. This is a critical differentiator because many CNS-penetrant basic amines—including several clinically used sigma receptor ligands and antipsychotics—carry hERG liability that leads to QT interval prolongation [2]. While direct hERG data for the unsubstituted parent scaffold is unavailable, the observation that the N-benzyl derivative 4a lacks hERG activity while retaining nanomolar σ₁ affinity (Ki = 25 nM) indicates that the spiro[benzofuran-1,3'-pyrrolidine] core is compatible with cardiac safety at the lead optimization stage—a property not uniformly shared by spiro[benzopyran] or spiro[isobenzofuran-piperidine] analogs within this chemical series.

hERG cardiac safety sigma-1 ligand drug-induced QT prolongation

Conformational Pre-organization: Zero Rotatable Bonds Provide Entropic Advantage Over Flexible Benzofuran-Pyrrolidine Analogs

The 3H-spiro[2-benzofuran-1,3'-pyrrolidine] scaffold possesses zero rotatable bonds, as confirmed by computed physicochemical property databases . In contrast, non-spirocyclic benzofuran-pyrrolidine analogs (e.g., 2-(pyrrolidin-3-ylmethyl)benzofuran) contain at least 2–3 rotatable bonds connecting the aromatic and basic amine moieties. This complete conformational restriction enforces a fixed benzene-N-distance—identified as the key determinant of σ₁ receptor affinity in this compound class—and eliminates the entropic penalty paid upon binding that reduces the free energy of binding for flexible analogs [1]. The conformational pre-organization is inherent to the spiro architecture and is independent of N-substitution, meaning the parent scaffold 57174-48-8 provides this advantage as a starting material for any derivatization strategy.

conformational restriction entropic penalty ligand pre-organization spiro scaffold

Clinical Translation Track Record: Spiro[isobenzofuran-pyrrolidine] Core Reached Phase 2 Clinical Trials as the 11β-HSD1 Inhibitor INCB13739

The 3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one scaffold—a direct analog of the parent compound 57174-48-8—served as the core template for INCB13739, an orally active, tissue-specific 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor that advanced to Phase 2 clinical evaluation in patients with type 2 diabetes mellitus [1]. INCB13739 exhibits an IC₅₀ of 3.2 nM against the 11β-HSD1 enzyme and 1.1 nM in a human PBMC cellular assay, with >1000-fold selectivity over the related 11β-HSD2 isoform, mineralocorticoid receptor (MR), and glucocorticoid receptor (GR) [2]. This clinical validation is absent for the spiro[benzopyran-pyrrolidine] scaffold class, which has not produced a clinical candidate targeting a metabolic or endocrine indication. The scaffold-hopping approach that led to INCB13739 explicitly identified the spiro[isobenzofuran-pyrrolidine] architecture as a steroid mimetic, highlighting the translational value unique to this specific spirocyclic framework [1].

11β-HSD1 inhibitor type 2 diabetes clinical candidate scaffold hopping

NOP Receptor Antagonist Affinity: Spiro[isobenzofuran] Core Enables Subnanomolar GPCR Ligand Potency with >1000-Fold Opioid Receptor Selectivity

Compound 24 (1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide), incorporating the spiro[isobenzofuran] scaffold, displays a pKi of 9.62 (Ki ≈ 0.24 nM) at the human recombinant NOP receptor expressed in CHO cell membranes, with >1000-fold selectivity over classical opioid receptors (κ, μ, δ) [1]. This subnanomolar affinity exceeds that of the endogenous agonist nociceptin/orphanin FQ (pKi 9.42 in the same assay system) and outperforms non-spirocyclic NOP antagonist scaffolds that typically exhibit Ki values in the low nanomolar to micromolar range [1]. The spiro[isobenzofuran] moiety is essential for this affinity profile: SAR studies on Compound 24 analogs demonstrate that modifications to the spirocyclic core geometry or replacement with flexible linkers substantially reduce NOP receptor binding [2].

NOP receptor nociceptin/orphanin FQ GPCR antagonist opioid selectivity

High-Value Application Scenarios for 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] (CAS 57174-48-8) Based on Quantitative Differentiation Evidence


σ₁ Receptor Radioligand and PET Tracer Development Programs

The benzofuran-pyrrolidine scaffold's superior σ₁ affinity (Ki = 25 nM for the N-benzyl derivative 4a, ~3-fold better than the benzopyran analog) combined with the demonstrated absence of hERG channel inhibition makes this core an optimal starting point for developing σ₁-selective imaging agents [1]. The scaffold's zero rotatable bonds ensure a fixed benzene-N-distance, a parameter that has been directly correlated with σ₁ binding affinity across multiple spirocyclic series, facilitating rational radiotracer design where consistent target engagement kinetics are essential for quantitative PET imaging [1]. The spiro[benzofuran]-based PET tracer WMS-1813 (Ki = 1.4 nM at σ₁, >600-fold σ₁/σ₂ selectivity) validates this approach [2].

11β-HSD1 Inhibitor Lead Optimization for Metabolic Disease

The clinical validation of the spiro[isobenzofuran-pyrrolidine] scaffold via INCB13739 (IC₅₀ = 3.2 nM enzymatic, 1.1 nM PBMC, Phase 2 for type 2 diabetes) provides a de-risked entry point for medicinal chemistry programs targeting intracellular steroid-modulating enzymes [3]. Procurement of the parent scaffold 57174-48-8 enables systematic exploration of N-substitution and benzofuran ring functionalization while retaining the steroid-mimetic geometry that was explicitly identified through scaffold-hopping as critical for 11β-HSD1 inhibition [3]. The >1000-fold selectivity of INCB13739 over 11β-HSD2, MR, and GR demonstrates that the spiro[isobenzofuran] core can achieve exquisite target selectivity when properly elaborated [3].

NOP Receptor Antagonist Discovery for Pain and Parkinson's Disease

Compound 24, built on the spiro[isobenzofuran] scaffold, achieves subnanomolar NOP receptor affinity (pKi = 9.62, Ki ≈ 0.24 nM) with >1000-fold selectivity over classical opioid receptors, a selectivity window critical for avoiding opioid-mediated side effects [4]. The spiro[isobenzofuran] core provides the precise spatial orientation of the basic amine and aromatic moieties required for high-affinity NOP binding, as demonstrated by SAR studies showing that alterations to the spirocyclic geometry abolish potent receptor engagement [5]. Programs seeking to develop non-opioid analgesics or antiparkinsonian agents via NOP antagonism can use the parent scaffold 57174-48-8 to explore novel N-substitution vectors while preserving the validated core geometry.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Libraries

With zero rotatable bonds, 1 hydrogen bond donor, 2 hydrogen bond acceptors, a molecular weight of 175.23 Da, and a topological polar surface area of 21.3 Ų, 3H-spiro[2-benzofuran-1,3'-pyrrolidine] satisfies all key fragment-like physicochemical criteria (MW < 250, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3) . Its complete conformational rigidity provides a unique advantage over flexible fragment hits: any binding affinity detected in a primary fragment screen reflects a fully pre-organized pharmacophore, eliminating the need for subsequent conformational locking during fragment growth—a common bottleneck in FBDD campaigns . The secondary amine on the pyrrolidine ring provides a direct synthetic handle for parallel library enumeration, enabling rapid exploration of N-substitution SAR across multiple target classes.

Quote Request

Request a Quote for 3H-Spiro[2-benzofuran-1,3'-pyrrolidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.